molecular formula C16H20N4O2 B1379457 benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate CAS No. 1803580-88-2

benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate

Cat. No.: B1379457
CAS No.: 1803580-88-2
M. Wt: 300.36 g/mol
InChI Key: ILDPGXGUZKSYMF-UHFFFAOYSA-N
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Description

Benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H20N4O2. It is characterized by the presence of a piperidine ring, a triazole moiety, and a benzyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Triazole Moiety: The triazole ring can be synthesized via a between an azide and an alkyne.

    Attachment to Piperidine: The triazole moiety is then attached to a piperidine ring through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the piperidine derivative with benzyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, while the piperidine ring may interact with receptors or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate is unique due to the combination of its structural features, which confer specific biological activities and make it a versatile compound for research and development.

Properties

IUPAC Name

benzyl 4-(1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-16(22-11-15-4-2-1-3-5-15)19-8-6-14(7-9-19)10-20-13-17-12-18-20/h1-5,12-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDPGXGUZKSYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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